2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C10H18O5. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its ability to form polymers and copolymers, making it valuable in the production of various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Addition Reactions: Nucleophiles like primary amines or alcohols are used, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Polymerization: The major products are homopolymers or copolymers depending on the monomers used.
Addition Reactions: The products are typically substituted acrylates.
Hydrolysis: The products are acrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with unique properties.
Biomedical Applications: The polymers derived from this compound are used in drug delivery systems and as hydrogels for tissue engineering.
Material Science: It is used in the development of coatings, adhesives, and sealants due to its excellent film-forming properties.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation of complex mixtures.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired mechanical and chemical properties. The presence of the ethoxy groups enhances the solubility and flexibility of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl acrylate
- 2-(2-Ethoxyethoxy)ethyl acrylate
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is unique due to the presence of three ethoxy groups, which provide enhanced solubility and flexibility compared to similar compounds. This makes it particularly valuable in applications where these properties are desired, such as in the development of flexible coatings and hydrogels.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-3-10(11)15-9-8-14-7-6-13-5-4-12-2/h3H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCFUMBGQIRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147026-08-2 | |
Record name | 2-Propenoic acid, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147026-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00197404 | |
Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48067-72-7 | |
Record name | Methoxytriethylene glycol acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48067-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048067727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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